An In-Depth Technical Guide to 8-Bromo-2H-chromene-3-carbonitrile: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 8-Bromo-2H-chromene-3-carbonitrile: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromo-2H-chromene-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical structure, molecular properties, plausible synthetic routes, and expected reactivity, offering insights grounded in established chemical principles and supported by data from related compounds.
Molecular Identity and Physicochemical Characteristics
8-Bromo-2H-chromene-3-carbonitrile is a derivative of the chromene scaffold, a structural motif present in a wide array of biologically active natural products and synthetic compounds.[1] The presence of a bromine atom at the 8-position and a nitrile group at the 3-position introduces specific electronic and steric properties that influence its reactivity and potential biological interactions.
Core Structure and Identification
-
Chemical Name: 8-Bromo-2H-chromene-3-carbonitrile
-
CAS Number: 885270-76-8
-
Molecular Formula: C₁₀H₆BrNO
-
Molecular Weight: 236.07 g/mol
-
Canonical SMILES: C1=CC(=C(OCCC1=C(C=C2)Br)C#N)C2
-
InChI Key: LPHYJHGOGPSBMP-UHFFFAOYSA-N
Physicochemical Properties
While experimental data for 8-Bromo-2H-chromene-3-carbonitrile is not extensively reported in publicly available literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C, a common characteristic for crystalline organic compounds of this molecular weight and polarity.[2][3] |
| Boiling Point | Predicted to be around 363.4 ± 42.0 °C at 760 mmHg. |
| Density | Predicted to be approximately 1.65 ± 0.1 g/cm³. |
| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. |
| LogP (predicted) | 2.748 |
| Polar Surface Area (PSA) | 33.02 Ų |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the bromine substituent. The methylene protons at the 2-position of the chromene ring will likely appear as a singlet or a narrow multiplet in the upfield region (around δ 5.0 ppm). The vinyl proton at the 4-position is expected to be a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (around δ 115-120 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The sp³ hybridized carbon at the 2-position will be found in the upfield region of the spectrum.[7]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[6][8]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220 - 2260 (sharp, medium intensity) |
| C=C (Aromatic and vinyl stretch) | 1500 - 1650 |
| C-O (Ether stretch) | 1050 - 1250 |
| C-H (Aromatic and vinyl stretch) | 3000 - 3100 |
| C-H (Aliphatic stretch) | 2850 - 3000 |
| C-Br (Bromoalkane stretch) | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 235 and an M+2 peak of similar intensity at m/z 237, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of Br, HCN, and cleavage of the chromene ring.
Synthetic Strategy: The Knoevenagel Condensation Approach
A highly plausible and efficient method for the synthesis of 8-Bromo-2H-chromene-3-carbonitrile is through the Knoevenagel condensation of 8-bromo-2-hydroxybenzaldehyde with malononitrile.[9][10][11][12][13] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[3]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 8-Bromo-2H-chromene-3-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar Knoevenagel condensations.[7][9]
Materials:
-
8-Bromo-2-hydroxybenzaldehyde
-
Malononitrile
-
Piperidine (or another suitable base catalyst like triethylamine or ammonium acetate)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-2-hydroxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or gently reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure 8-Bromo-2H-chromene-3-carbonitrile.
Causality Behind Experimental Choices:
-
Catalyst: A basic catalyst like piperidine is essential to deprotonate the active methylene group of malononitrile, generating the nucleophile that attacks the carbonyl carbon of the aldehyde.[14]
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.
-
Stoichiometry: A slight excess of malononitrile is often used to ensure complete consumption of the aldehyde.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 8-Bromo-2H-chromene-3-carbonitrile is dictated by the interplay of its functional groups: the bromo substituent on the aromatic ring, the nitrile group, and the 2H-chromene core.
Reactivity of the Bromo Group
The bromine atom at the 8-position is on an aromatic ring and is generally less reactive towards nucleophilic substitution than an alkyl bromide.[15][16][17] However, under specific conditions, such as with strong nucleophiles or in the presence of a suitable catalyst (e.g., palladium-catalyzed cross-coupling reactions), it can be replaced.[18] This provides a handle for further functionalization of the molecule.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:[19]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (8-Bromo-2H-chromene-3-carboxylic acid) or amide.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine (8-Bromo-2H-chromen-3-yl)methanamine.
-
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important pharmacophores in drug discovery.[20][21]
Reactivity of the Chromene Ring
The double bond in the 2H-chromene ring is susceptible to electrophilic addition reactions. The pyran ring can also be opened under certain conditions.
Caption: Key reactive sites of 8-Bromo-2H-chromene-3-carbonitrile.
Potential Applications in Drug Discovery
The chromene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[22][23]
-
Anticancer Activity: Many chromene derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[24][25][26] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.[27][28] The specific substitution pattern of 8-Bromo-2H-chromene-3-carbonitrile makes it a candidate for screening in anticancer assays.
-
Enzyme Inhibition: The chromene core can serve as a scaffold for designing inhibitors of various enzymes. For instance, some chromene derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[21][29] The potential of 8-Bromo-2H-chromene-3-carbonitrile as an enzyme inhibitor would need to be evaluated through specific screening assays.[30][31]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are generally suitable for handling organic bromides), and a lab coat.[34]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Brominated organic compounds and nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[22][33] Assume the compound is hazardous and handle it with care.
Conclusion
8-Bromo-2H-chromene-3-carbonitrile is a synthetically accessible heterocyclic compound with significant potential for further chemical exploration and biological evaluation. Its structure offers multiple points for diversification, making it an attractive scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.
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